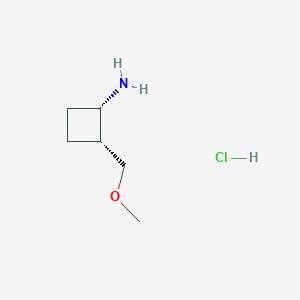

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule that exhibits both biological and pharmaceutical properties.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- A method for the efficient preparation of racemic cis-1-methoxycarbonyl-2-methylcyclobutane, uncontaminated with the trans isomer, was developed, showcasing an advanced approach to synthesis and resolution. X-ray crystallography confirmed the absolute stereochemistry of the resulting compound, marking a significant achievement in configurational assignment (Baldwin & Burrell, 2000).

Pharmacological Characterization

- The synthesis and evaluation of novel platinum(II) complexes, including racemic and meso forms of cyclobutane-1,1-dicarboxylato derivatives, have shown promising tumor-inhibiting properties, particularly against human breast and ovarian cancer cell lines. These findings highlight the potential of such compounds in developing more effective cancer treatments with fewer side effects (Gust et al., 1998).

Chemical Stability and Reactivity

- Addressing the instability of C2-substituted cis-cyclobutane β-aminoacids, a study demonstrated a novel synthetic strategy utilizing a 1-amino-2-(hydroxymethyl)cyclobutane derivative as a stable β-aminoacid surrogate. This approach facilitated the synthesis of stable analogues, contributing to the understanding of peptide synthesis involving cyclobutane amino acids (Roy, Faure, & Aitken, 2006).

Synthesis of Enantiomeric Pairs

- The preparation of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry from a single precursor demonstrated a strategic approach to synthesizing optically active cyclobutane derivatives. This method highlights the versatility and potential applications of cyclobutane-based compounds in stereocontrolled synthesis (Yamamoto et al., 1993).

Propiedades

IUPAC Name |

(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNWNMHXJFSLNO-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)

![N~1~-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997055.png)

![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)

![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)